N-[2-(4-ethoxyphenoxy)ethyl]-3-(trifluoromethyl)benzamide
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Description
N-[2-(4-ethoxyphenoxy)ethyl]-3-(trifluoromethyl)benzamide, also known as TFB-TBOA, is a selective glutamate transporter inhibitor that has been extensively studied for its potential use in treating neurological disorders.
Scientific Research Applications
Synthesis and Characterization of New Compounds
Chemical Reactions and Derivatives : Research into N-[2-(4-ethoxyphenoxy)ethyl]-3-(trifluoromethyl)benzamide and related compounds focuses on their synthesis through various chemical reactions, such as the Diels–Alder reaction, which has been utilized to prepare trifluoromethyl-containing derivatives of 3-aminobenzoic acid. This process is significant for the development of novel compounds with potential applications in medicinal chemistry (Kondratov et al., 2014).
Polyimides with Trifluoromethyl Substituents : The preparation of polyimides using aromatic diamines substituted with a trifluoromethyl group in the side chain, including compounds related to N-[2-(4-ethoxyphenoxy)ethyl]-3-(trifluoromethyl)benzamide, has been reported. These materials exhibit good solubility in strong organic solvents and have potential applications in the production of transparent films and coatings, highlighting their importance in materials science (Liu et al., 2002).
Medicinal Chemistry Applications
Targeted Radiotherapy for Melanoma : Radiolabeled benzamides, structurally related to N-[2-(4-ethoxyphenoxy)ethyl]-3-(trifluoromethyl)benzamide, have been explored for targeted radiotherapy of metastatic melanoma due to their ability to bind melanin, showing promising results in tumor uptake and retention. This application signifies the potential of benzamide derivatives in developing treatments for melanoma, offering a targeted approach to cancer therapy (Joyal et al., 2010).
Pharmacological Activities : Derivatives of N-(3-hydroxyphenyl) benzamide, which shares structural similarities with N-[2-(4-ethoxyphenoxy)ethyl]-3-(trifluoromethyl)benzamide, have been synthesized and evaluated for their enzyme inhibition activities against butylcholinesterase, acetylcholinesterase, and lipoxygenase. These studies contribute to the understanding of the pharmacological properties of benzamide derivatives and their potential therapeutic applications (Abbasi et al., 2014).
properties
IUPAC Name |
N-[2-(4-ethoxyphenoxy)ethyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO3/c1-2-24-15-6-8-16(9-7-15)25-11-10-22-17(23)13-4-3-5-14(12-13)18(19,20)21/h3-9,12H,2,10-11H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLUONIWPBAFIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCNC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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